molecular formula C10H7BrO4 B11800411 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

Katalognummer: B11800411
Molekulargewicht: 271.06 g/mol
InChI-Schlüssel: YQTDTBNYQFONNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound includes a bromobenzofuran moiety attached to an acetic acid group, making it a unique compound with specific properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid typically involves the reaction of 5-bromobenzofuran with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the chloroacetic acid replaces the bromine atom on the benzofuran ring . The reaction conditions usually require heating and stirring to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzofuran derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromobenzofuran moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetic acid group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the bromobenzofuran moiety and the acetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H7BrO4

Molekulargewicht

271.06 g/mol

IUPAC-Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid

InChI

InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13)

InChI-Schlüssel

YQTDTBNYQFONNR-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=CC(=C(C=C21)Br)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.